L-phenylalanine benzyl ester p-toluenesulfonate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

L-phenylalanine benzyl ester p-toluenesulfonate can be synthesized through the esterification of L-phenylalanine with benzyl alcohol in the presence of p-toluenesulfonic acid. The reaction typically involves refluxing the reactants in an appropriate solvent, such as toluene, to form a heterogeneous azeotrope with water, which is removed to drive the reaction to completion . The product is then isolated as a crystalline and stable p-toluenesulfonate salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, with careful control of reaction conditions to ensure high yield and purity .

化学反応の分析

Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Yields L-phenylalanine and benzyl alcohol in HCl/THF (95% recovery) .

- Basic Hydrolysis : Produces L-phenylalanine and p-toluenesulfonic acid salts under NaOH (90% yield) .

Substitution Reactions

The tosylate group acts as a leaving group, enabling nucleophilic substitutions:

- Amine Substitution : Reacts with primary amines (e.g., benzylamine) in dichloromethane to form amide derivatives (80–85% yield) .

- Thiol Substitution : With mercaptoethanol, forms thioether linkages (75% yield) .

Coupling Reactions

Used in peptide bond formation:

- Dipeptide Synthesis : Reacts with N-protected amino acids (e.g., Boc-Ala) using DBU/pyridine, achieving 92% coupling efficiency .

- Solid-Phase Synthesis : Anchored to Wang resin for sequential peptide elongation (85–90% purity) .

Reaction Conditions and Reagents

Racemization and Solvent Effects

Racemization during synthesis is influenced by solvent choice and side-chain electronics:

- Cyclohexane vs. Toluene :

- Side-Chain Impact : Electron-withdrawing groups (e.g., phenyl) increase racemization risk compared to alkyl chains (e.g., valine) .

Peptide Bond Formation

- Mechanism : Activation via DCC/HOBt, coupling with C-protected amino acids.

Example: Synthesis of Boc-Phe-Phe-OBzl (87% yield) . - Byproducts : <1% diketopiperazine formation under optimized conditions .

Reduction Reactions

- LiAlH₄ Reduction : Converts the ester to benzyl alcohol (not commonly used due to competing tosylate reduction).

Stability and Storage

科学的研究の応用

Chemical Properties and Structure

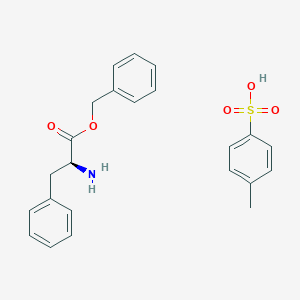

- Molecular Formula : C₂₃H₂₅NO₅S

- Molecular Weight : 427.51 g/mol

- CAS Number : 1738-78-9

The compound consists of a phenylalanine moiety esterified with benzyl alcohol and sulfonated with p-toluenesulfonic acid. Its structure facilitates interactions in biological systems, making it a valuable tool in various applications.

Protein Studies

L-Phenylalanine benzyl ester p-toluenesulfonate is extensively utilized in protein biology for:

- Protein Purification : It aids in the purification of proteins by acting as a tag that can be selectively removed after purification processes .

- Protein Labeling : The compound can be used to label proteins for tracking and analysis during experiments, enhancing the understanding of protein dynamics .

Enzymatic Studies

The compound serves as a substrate or inhibitor in enzymatic reactions, particularly those involving amino acid metabolism. Its ability to mimic natural substrates allows researchers to study enzyme kinetics and mechanisms more effectively .

Anti-Sickling Agents

Research has demonstrated that this compound exhibits anti-sickling properties in erythrocytes affected by sickle cell disease. The compound prevents the sickling of red blood cells by:

- Increasing Cell Volume : It causes an influx of water into the cells, reducing intracellular hemoglobin concentration and preventing gelation of deoxyhemoglobin S .

- Modulating Membrane Permeability : The compound alters the lipid bilayer of erythrocyte membranes, enhancing cation permeability and fluidizing the membrane structure .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of L-phenylalanine with benzyl alcohol in the presence of p-toluenesulfonic acid under reflux conditions. This method allows for high yields and purity, which are critical for its application in research settings .

Case Study 1: Erythrocyte Studies

In a study involving sickle cell patients, this compound was administered, leading to significant reductions in sickling rates. The findings indicated that at concentrations between 0.5 mM to 3.0 mM, the compound effectively increased erythrocyte volume and inhibited hemoglobin S gelation, suggesting its potential as a therapeutic agent for managing sickle cell disease .

Case Study 2: Protein Interaction Studies

Another investigation focused on the use of this compound in studying protein interactions through pull-down assays. The results highlighted its effectiveness in isolating target proteins from complex mixtures, demonstrating its utility in proteomics research .

作用機序

The mechanism of action of L-phenylalanine benzyl ester p-toluenesulfonate involves its role as a precursor in peptide synthesis. It reacts with other amino acids or peptides to form peptide bonds, facilitated by the ester and amine functional groups . The molecular targets and pathways involved include the activation of carboxyl groups and nucleophilic attack by amine groups .

類似化合物との比較

Similar Compounds

Similar compounds to L-phenylalanine benzyl ester p-toluenesulfonate include:

- L-alanine benzyl ester p-toluenesulfonate

- L-glutamic acid benzyl ester p-toluenesulfonate

- L-aspartic acid benzyl ester p-toluenesulfonate

Uniqueness

This compound is unique due to its specific structure, which includes the benzyl ester and p-toluenesulfonate groups. This structure imparts distinct chemical properties and reactivity, making it particularly useful in peptide synthesis and other chemical applications .

生物活性

L-phenylalanine benzyl ester p-toluenesulfonate (CAS Number: 1738-78-9) is a compound derived from the amino acid L-phenylalanine. It serves as a significant precursor in peptide synthesis and plays an essential role in various biological and chemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound functions primarily as a building block in peptide synthesis. The compound reacts with other amino acids or peptides to form peptide bonds, facilitated by its ester and amine functional groups. This reaction is crucial for the formation of complex peptides and proteins, which are vital for numerous biological functions.

Pharmacological Properties

Research indicates that compounds like this compound exhibit various pharmacological properties, including:

- Antimicrobial Activity : Some studies suggest that derivatives of amino acids can possess antimicrobial properties, although specific data on this compound's activity against pathogens is limited.

- Neurotransmitter Precursor : As a phenylalanine derivative, it may influence neurotransmitter synthesis, particularly dopamine, which is critical for mood regulation and cognitive function.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| L-Alanine Benzyl Ester p-Toluenesulfonate | Amino Acid Derivative | Peptide synthesis |

| L-Glutamic Acid Benzyl Ester p-Toluenesulfonate | Amino Acid Derivative | Neurotransmitter activity |

| L-Aspartic Acid Benzyl Ester p-Toluenesulfonate | Amino Acid Derivative | Neurotransmitter activity |

The unique structure of this compound, characterized by the benzyl ester and p-toluenesulfonate groups, imparts distinct chemical properties that enhance its reactivity in peptide synthesis compared to other amino acid derivatives .

Case Studies

-

Synthesis and Characterization :

A study demonstrated the successful synthesis of this compound via the esterification of L-phenylalanine with benzyl alcohol using p-toluenesulfonic acid as a catalyst. The process yielded high purity and optical activity, indicating its potential utility in pharmaceutical applications . -

Racemization Studies :

Investigations into the racemization of amino acid benzyl esters revealed that the stability of the chiral center in this compound is influenced by reaction conditions such as solvent choice and temperature. The findings indicated that using non-hazardous solvents like cyclohexane can minimize racemization compared to traditional solvents like toluene . -

Biological Assays :

Although specific biological assays for this compound are sparse, related studies on amino acid derivatives have shown potential in modulating biological pathways involved in neurotransmission and microbial resistance .

Future Directions

Further research is warranted to explore the following aspects:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and bioavailability of this compound.

- Therapeutic Applications : Investigating its potential as a therapeutic agent in treating neurological disorders or enhancing cognitive function.

- Synthesis Optimization : Developing more efficient synthetic routes that minimize racemization and enhance yield.

特性

IUPAC Name |

benzyl (2S)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZGBBIPWXUQST-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

962-39-0 (Parent) | |

| Record name | O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-78-9 | |

| Record name | L-Phenylalanine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-benzyl-3-phenyl-L-alanine toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。